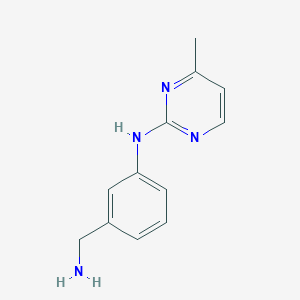
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine is an organic compound that features a pyrimidine ring substituted with an aminomethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methylpyrimidine-2-amine.
Introduction of the Aminomethylphenyl Group: This step involves the reaction of the pyrimidine derivative with a suitable aminomethylphenyl reagent under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.
科学研究应用
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use, such as its role in a biochemical assay or as a drug candidate.
相似化合物的比较
Similar Compounds
N-(3-(Aminomethyl)phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine: This compound shares the aminomethylphenyl group but has a different core structure.
N-(3-(Aminomethyl)phenyl)-4-fluorophenyl derivatives: These compounds have similar functional groups but differ in their substitution patterns.
Uniqueness
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring and an aminomethylphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H14N4 |
|---|---|
分子量 |
214.27 g/mol |
IUPAC 名称 |
N-[3-(aminomethyl)phenyl]-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H14N4/c1-9-5-6-14-12(15-9)16-11-4-2-3-10(7-11)8-13/h2-7H,8,13H2,1H3,(H,14,15,16) |
InChI 键 |
CVUDAGWDPCWMCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)NC2=CC=CC(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


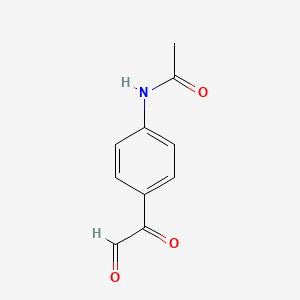
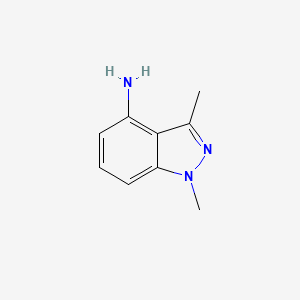
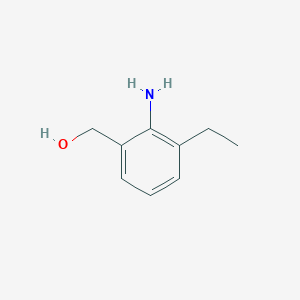
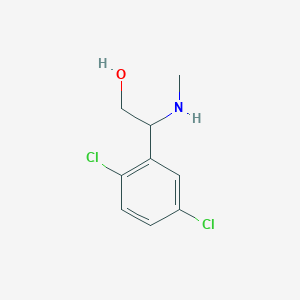
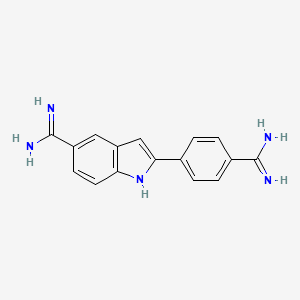
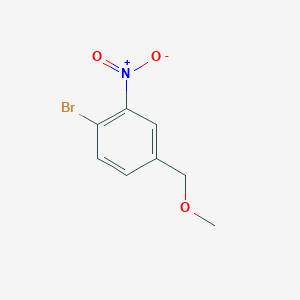

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)


![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)



